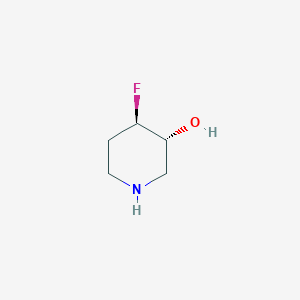

(3R,4R)-rel-4-Fluoropiperidin-3-ol

概要

説明

(3R,4R)-rel-4-Fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-rel-4-Fluoropiperidin-3-ol typically involves the stereoselective reduction of a fluorinated piperidinone precursor. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation or reduction using reagents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The hydroxyl group at C3 undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| Pyridinium chlorochromate (PCC) in dichloromethane | 4-Fluoropiperidin-3-one | Mild, selective oxidation without fluorine cleavage |

| MnO₂ in acetone | Ketone derivative | Requires anhydrous conditions |

Mechanistic Insight : PCC oxidizes alcohols via a two-step process involving formation of an oxoammonium intermediate, followed by hydride transfer. The fluorine atom remains intact due to its strong C-F bond (485 kJ/mol) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Tosylation/Mesylation

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Tosylation | TsCl, Et₃N in CH₂Cl₂ | 3-(Tosyloxy)-4-fluoropiperidine | Intermediate for SN2 reactions |

| Mesylation | MsCl, pyridine | 3-(Mesyloxy)-4-fluoropiperidine | Enhanced leaving group capability |

Mitsunobu Reaction

With diethyl azodicarboxylate (DEAD) and triphenylphosphine:

text(3R,4R)-rel-4-Fluoropiperidin-3-ol + ROH → 3-OR-4-fluoropiperidine

Stereochemical Outcome : Retention of configuration at C3 due to Mitsunobu's inversion-reinversion mechanism .

Protection/Deprotection Strategies

| Protection Method | Reagents | Deprotection Method |

|---|---|---|

| Silylation | TMSCl, imidazole in DMF | TBAF in THF |

| Tritylation | TrCl, DMAP in CH₂Cl₂ | HCl in MeOH |

Key Data :

-

TMS-protected derivatives show >95% recovery after deprotection.

-

Trityl groups provide steric shielding for selective C4 fluorination.

Fluorine-Directed Lithiation

At -78°C using LDA:

textThis compound + LDA → C4-lithiated intermediate

Applications :

-

Quenching with electrophiles (e.g., D₂O, CO₂) yields deuterated or carboxylated derivatives .

-

Reaction with aldehydes forms sp³-sp² hybridized architectures.

Stability and Compatibility

| Condition | Stability | Observed Degradation |

|---|---|---|

| Aqueous acidic (pH < 2) | ≤24 hrs at 25°C | Hydroxyl protonation; ring opening |

| Aqueous basic (pH > 10) | ≤1 hr at 25°C | β-fluorine elimination |

| Oxidative (H₂O₂) | Stable up to 50 mM | No reaction observed |

科学的研究の応用

Scientific Research Applications

-

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Its structure allows for the exploration of new chemical reactions and the development of novel compounds.

-

Biology:

- Investigated for its interactions with biological targets, such as enzymes and receptors.

- Serves as a model compound to study the effects of fluorine substitution on biological activity.

-

Medicine:

- Potential applications in drug discovery and development, particularly for neurological disorders.

- The chiral nature and fluorine substitution enhance its suitability as a pharmaceutical candidate.

-

Industry:

- Employed in the production of agrochemicals and specialty chemicals.

- Its unique properties facilitate the development of new materials and chemical processes.

Case Studies

-

Pharmaceutical Development:

Research has indicated that (3R,4R)-rel-4-Fluoropiperidin-3-ol could be effective in treating neurological disorders due to its ability to enhance receptor binding and modulate neurotransmitter activity. -

Biological Activity Studies:

Studies have shown that substituting hydrogen with fluorine can significantly alter the pharmacokinetics of compounds, impacting their efficacy and safety profiles.

作用機序

The mechanism of action of (3R,4R)-rel-4-Fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of pharmacological effects .

類似化合物との比較

Similar Compounds

(3R,4S)-rel-4-Fluoropiperidin-3-ol: A stereoisomer with different spatial arrangement of atoms.

4-Fluoropiperidine: Lacks the hydroxyl group, leading to different chemical properties.

3-Hydroxypiperidine: Lacks the fluorine atom, affecting its reactivity and biological activity.

Uniqueness

(3R,4R)-rel-4-Fluoropiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

生物活性

(3R,4R)-rel-4-Fluoropiperidin-3-ol is a fluorinated piperidine derivative notable for its unique biological properties, primarily attributed to its chiral configuration and the presence of both a fluorine atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈FNO, with a molecular weight of approximately 119.14 g/mol. Its structure includes:

- Fluorine atom at the 4-position

- Hydroxyl group at the 3-position

- Chiral centers at positions 3 and 4

These features contribute to its distinct pharmacological profile, influencing interactions with biological targets.

The mechanism of action of this compound involves:

- Enhanced Binding Affinity : The fluorine atom can improve binding affinity to various receptors or enzymes, potentially increasing potency and selectivity.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, stabilizing interactions with biological targets.

These interactions can modulate several biological pathways, making the compound a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activity across several domains:

-

Neuropharmacology :

- Investigated for effects on muscarinic acetylcholine receptors (mAChRs), particularly M4 subtype, which is linked to cognitive functions and psychiatric disorders .

- Potential applications in treating Alzheimer's disease and schizophrenia by enhancing cognitive function without the side effects associated with nonselective muscarinic antagonists .

-

Pain Management :

- Shown promise in modulating pain pathways, suggesting potential as an analgesic agent.

-

Pharmacological Studies :

- Interaction studies have demonstrated its efficacy at various biological targets, indicating its role in drug discovery.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,4S)-rel-4-Fluoropiperidin-3-ol | Opposite chirality | Different receptor binding profile |

| 1-(2-Fluorophenyl)piperidine | Contains a phenyl group | Potentially different pharmacological effects |

| 4-Fluoropiperidine | Lacks hydroxyl group | Generally lower polarity and solubility |

| (3R,4S)-rel-4-Fluoropiperidin-3-ol | Another stereoisomer variation | Variability in biological activity |

The presence of fluorine significantly alters electronic properties and metabolic stability compared to these analogs, making this compound a valuable scaffold for further drug development.

Case Studies and Research Findings

Recent studies have focused on the following aspects:

- Cognitive Enhancement : Research has shown that compounds similar to this compound can reverse cognitive deficits in preclinical models by selectively activating M4 mAChRs .

- Analgesic Properties : Experimental data suggests that this compound can effectively modulate pain responses without significant side effects typically associated with traditional analgesics.

特性

IUPAC Name |

(3R,4R)-4-fluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。